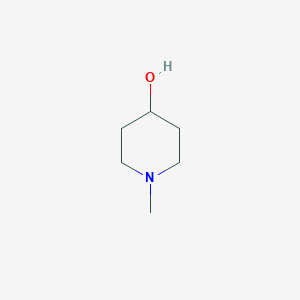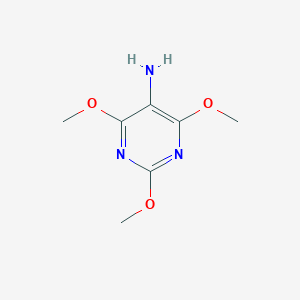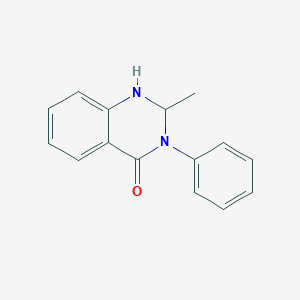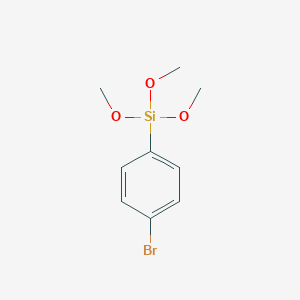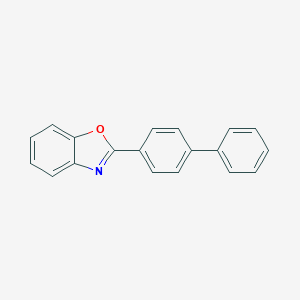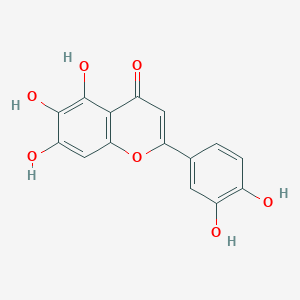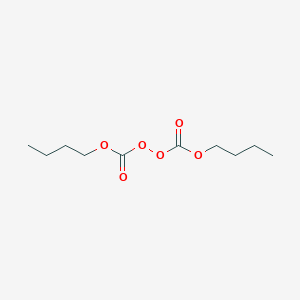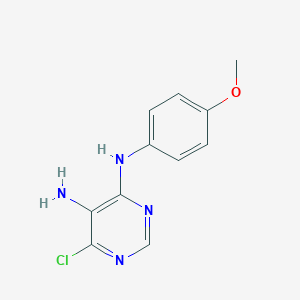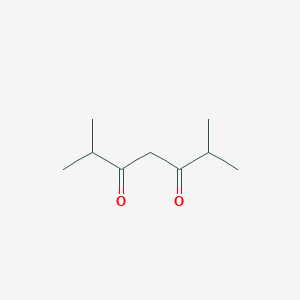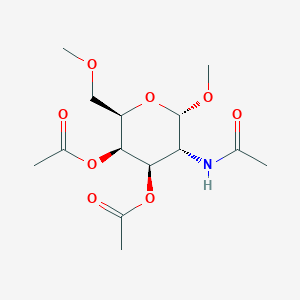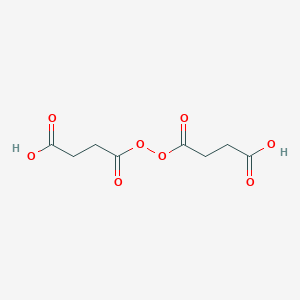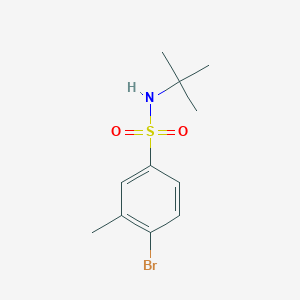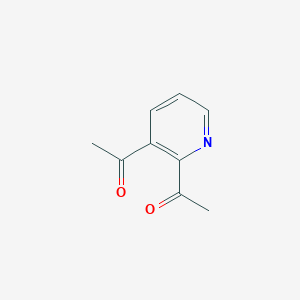
Diacetylpyridine
概要
説明
Diacetylpyridine, specifically 2,6-diacetylpyridine, is an organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid that is soluble in organic solvents. This compound is a disubstituted pyridine, meaning it has two acetyl groups attached to the pyridine ring. This compound is primarily used as a precursor to ligands in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .
Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .
Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .
化学反応の分析
Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction of this compound can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions to form Schiff base ligands through condensation with substituted anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, selenium dioxide.
Reduction: Sodium borohydride.
Substitution: Substituted anilines, hydroxylamine hydrochloride.
Major Products:
Oxidation Products: Oximes, hydrazones.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Schiff base ligands.
科学的研究の応用
作用機序
The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .
類似化合物との比較
Diacetylpyridine can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has only one acetyl group attached to the pyridine ring, making it less versatile in forming coordination complexes compared to this compound.
2,6-Diformylpyridine: This compound has two formyl groups instead of acetyl groups, which affects its reactivity and the types of ligands it can form.
3,5-Diacetyl-2,6-dimethylpyridine: This compound has additional methyl groups, which can influence its steric properties and reactivity in chemical reactions.
This compound is unique due to its ability to form a wide range of coordination complexes and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
1-(2-acetylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCQGUWHXGMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


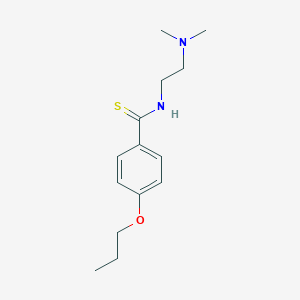
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
